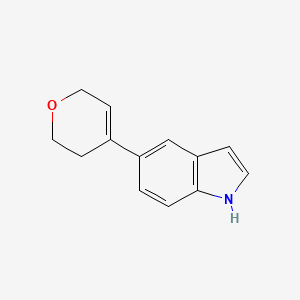

5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole

Description

5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 5-position with a 3,6-dihydro-2H-pyran moiety. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol (CAS: 885272-68-4) . The compound’s structure combines the aromatic indole system with a partially saturated pyran ring, conferring unique electronic and steric properties.

Properties

IUPAC Name |

5-(3,6-dihydro-2H-pyran-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-13-12(3-6-14-13)9-11(1)10-4-7-15-8-5-10/h1-4,6,9,14H,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXJZVFPCNBDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693056 | |

| Record name | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-24-5 | |

| Record name | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry, drawing from various research studies.

Synthesis

The compound can be synthesized through several methods, including the reaction of indole with 3,6-dihydro-2H-pyran derivatives. The synthesis often involves multi-step reactions that yield high purity and specific isomers. For instance, a notable method involves the use of hydrazine in a Fischer indole synthesis approach, which has shown promising yields .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. A related study reported that indolo[2,3-c]coumarins were effective in developing potent anticancer agents .

The mechanisms underlying the biological activities of indole derivatives often involve the modulation of signaling pathways linked to cell growth and apoptosis. For instance, certain compounds have been shown to inhibit key enzymes involved in tumor progression and metastasis.

Case Studies

Research Findings

Recent studies emphasize the potential of indolic compounds in drug development:

- Antimicrobial Efficacy : Indolic compounds have shown significant antimicrobial activities against various pathogens.

- Anticancer Potential : Structural modifications enhance the anticancer activity of indoles, making them promising candidates for further development.

- Inhibition of Enzymes : Many indolic compounds act by inhibiting enzymes critical for cancer cell survival and proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole and selected analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Functional Group Modifications |

|---|---|---|---|---|---|

| This compound | 885272-68-4 | C₁₃H₁₃NO | 199.25 | 5 (indole) | Dihydro-pyran (unsaturated oxacycle) |

| 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | 885273-45-0 | C₁₃H₁₃NO | 199.25 | 6 (indole) | Dihydro-pyran |

| 6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole | 1774896-40-0 | C₁₃H₁₄FNO | 219.25 | 3 (indole) | Tetrahydro-pyran (saturated oxacycle), Fluorine |

| 6-(4-Methylpiperazin-1-yl)-1H-indole | 321745-04-4 | C₁₃H₁₇N₃ | 215.30 | 6 (indole) | 4-Methylpiperazine (basic nitrogen moiety) |

Key Observations:

- Positional Isomerism: The substitution pattern on the indole ring (e.g., 5- vs. For instance, 6-substituted derivatives may exhibit altered dipole moments compared to 5-substituted analogs .

- Electronegative Substituents : The fluorine atom in 6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole increases electronegativity, which could enhance hydrogen-bonding capabilities or metabolic stability .

- Nitrogen-Containing Groups : The 4-methylpiperazine substituent in 6-(4-Methylpiperazin-1-yl)-1H-indole introduces basicity, a feature commonly exploited in drug design to modulate pharmacokinetics .

Analytical and Computational Characterization

- Spectroscopic Data: While specific data for the target compound are unavailable, related indole derivatives (e.g., 3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole) have been characterized via IR (ν~3400 cm⁻¹ for N-H stretching) and MS (e.g., m/z 320 for M⁺) .

- Crystallography : Programs like SHELXL and ORTEP-3 are widely used for structural refinement and visualization, critical for confirming substituent positions and conformations .

- Electron Density Analysis: Tools such as Multiwfn enable mapping of noncovalent interactions (e.g., van der Waals forces, hydrogen bonds), which are pivotal for understanding molecular recognition .

Implications of Structural Differences

- Drug Design : The dihydro-pyran moiety may serve as a bioisostere for saturated rings, balancing lipophilicity and metabolic stability. Fluorine substitution could improve target affinity, as seen in FDA-approved fluorinated drugs .

- Material Science : Partial unsaturation in the pyran ring might enhance charge-transfer properties, relevant for optoelectronic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.